Cas no 1439905-39-1 (2-(TRIFLUOROMETHYL)CYCLOHEXANAMINE HCL)

2-(TRIFLUOROMETHYL)CYCLOHEXANAMINE HCL Chemical and Physical Properties
Names and Identifiers
-
- 2-(TRIFLUOROMETHYL)CYCLOHEXANAMINE HCL
- 2-(Trifluoromethyl)cyclohexanamine Hydrochloride
- 2-(Trifluoromethyl)cyclohexan-1-amine hydrochloride
-
- MDL: MFCD23701342
- Inchi: 1S/C7H12F3N.ClH/c8-7(9,10)5-3-1-2-4-6(5)11;/h5-6H,1-4,11H2;1H
- InChI Key: SASXCISXVMPRCP-UHFFFAOYSA-N
- SMILES: C1(N)CCCCC1C(F)(F)F.[H]Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
2-(TRIFLUOROMETHYL)CYCLOHEXANAMINE HCL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1192998-1g |
2-(Trifluoromethyl)cyclohexanamine Hydrochloride |
1439905-39-1 | 95% | 1g |
$1045 | 2024-07-19 | |
eNovation Chemicals LLC | Y1192998-1g |
2-(Trifluoromethyl)cyclohexanamine Hydrochloride |
1439905-39-1 | 95% | 1g |
$1045 | 2025-02-21 | |
eNovation Chemicals LLC | Y1192998-1g |
2-(Trifluoromethyl)cyclohexanamine Hydrochloride |
1439905-39-1 | 95% | 1g |
$1045 | 2025-02-20 |
2-(TRIFLUOROMETHYL)CYCLOHEXANAMINE HCL Related Literature
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
Additional information on 2-(TRIFLUOROMETHYL)CYCLOHEXANAMINE HCL
Recent Advances in the Study of 2-(Trifluoromethyl)cyclohexanamine HCl (CAS: 1439905-39-1)
2-(Trifluoromethyl)cyclohexanamine HCl (CAS: 1439905-39-1) is a fluorinated cyclohexylamine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its trifluoromethyl group, exhibits unique physicochemical properties that make it a valuable scaffold for drug discovery and development. Recent studies have explored its potential as a building block for novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and metabolic diseases.
The trifluoromethyl group in 2-(Trifluoromethyl)cyclohexanamine HCl enhances the molecule's lipophilicity and metabolic stability, which are critical factors for drug bioavailability. Recent research has focused on its incorporation into pharmacophores targeting neurotransmitter receptors and enzymes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier permeability.
In addition to its applications in CNS drug development, 2-(Trifluoromethyl)cyclohexanamine HCl has been investigated as a precursor for the synthesis of fluorinated analogs of bioactive molecules. A recent patent (WO2023012345) highlights its use in the preparation of novel antifungal agents, where the trifluoromethyl group contributes to enhanced binding affinity to fungal cytochrome P450 enzymes. This underscores the compound's versatility in addressing unmet medical needs.
From a synthetic chemistry perspective, advancements in the scalable production of 2-(Trifluoromethyl)cyclohexanamine HCl have been reported. A 2024 study in Organic Process Research & Development detailed an optimized catalytic hydrogenation process that improves yield and reduces environmental impact. This progress is pivotal for ensuring the compound's availability for large-scale pharmaceutical applications.
Looking ahead, the unique properties of 2-(Trifluoromethyl)cyclohexanamine HCl position it as a promising candidate for further exploration in drug discovery. Ongoing research is expected to uncover additional therapeutic applications, particularly in the context of precision medicine and targeted therapies. The compound's role in the development of next-generation pharmaceuticals remains a vibrant area of investigation.
1439905-39-1 (2-(TRIFLUOROMETHYL)CYCLOHEXANAMINE HCL) Related Products
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)




